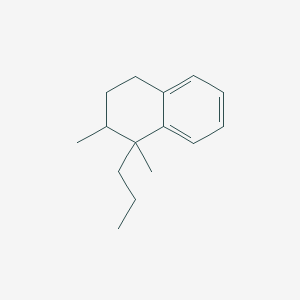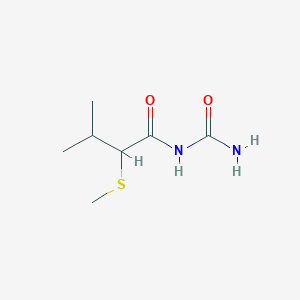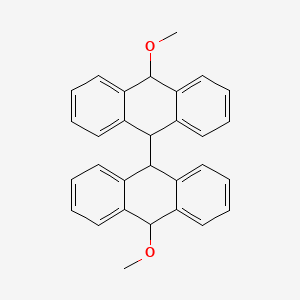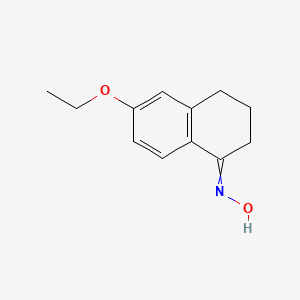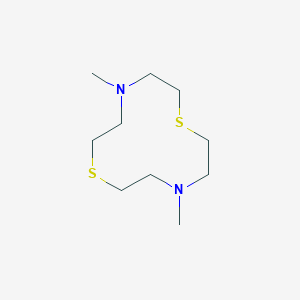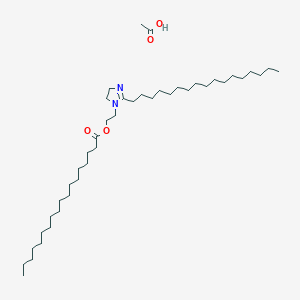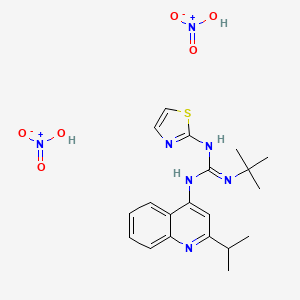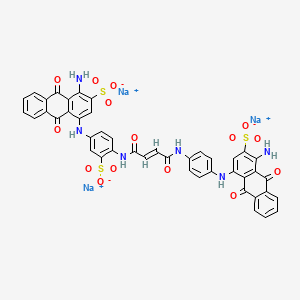![molecular formula C8H8Br2 B14476355 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene CAS No. 65824-27-3](/img/structure/B14476355.png)
3,4-Dibromobicyclo[3.2.1]octa-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromobicyclo[321]octa-2,6-diene is a unique organic compound characterized by its bicyclic structure and the presence of two bromine atoms at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene typically involves the bromination of bicyclo[3.2.1]octa-2,6-diene. This reaction is carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: While specific industrial production methods for 3,4-Dibromobicyclo[32This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other hazardous reagents .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form bicyclo[3.2.1]octa-2,6-diene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate (KMnO4) to introduce functional groups at the brominated positions.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in acidic or neutral conditions.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Regeneration of the parent bicyclo[3.2.1]octa-2,6-diene.
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Aplicaciones Científicas De Investigación
3,4-Dibromobicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structure.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms at the 3 and 4 positions make the compound highly reactive, allowing it to participate in various substitution and addition reactions. These reactions often proceed through the formation of carbocation intermediates, which can then undergo further transformations .
Comparación Con Compuestos Similares
2,4-Dibromobicyclo[3.2.1]octane: Similar structure but different bromination pattern.
Bicyclo[3.2.1]octa-2,6-diene: Parent compound without bromine atoms.
3,4-Dichlorobicyclo[3.2.1]octa-2,6-diene: Chlorine atoms instead of bromine.
Uniqueness: 3,4-Dibromobicyclo[3.2.1]octa-2,6-diene is unique due to the presence of bromine atoms, which significantly influence its reactivity and potential applications. The bromine atoms make it more reactive towards nucleophiles and electrophiles compared to its non-brominated or chlorinated analogs.
Propiedades
Número CAS |
65824-27-3 |
|---|---|
Fórmula molecular |
C8H8Br2 |
Peso molecular |
263.96 g/mol |
Nombre IUPAC |
3,4-dibromobicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C8H8Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h1-2,4-6,8H,3H2 |
Clave InChI |
FBVJWNVLZGIMKU-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(C(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
